molecular formula C19H28N2O3 B5503604 7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No. B5503604
M. Wt: 332.4 g/mol
InChI Key: DYWAYYDJAXJTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves intricate chemical reactions, often aiming to explore their potential as therapeutic agents. For instance, a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized for screening as antihypertensive agents, highlighting the diversity and complexity in synthesizing spiro compounds (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of spiro compounds, including 1-oxa-3,7-diazaspiro[4.4]nonan-2-ones, is characterized by their spiro configuration, which involves a quaternary carbon atom that is a part of two rings. This unique structure contributes to their chemical behavior and potential interactions with biological systems. X-ray analysis has been used to study the crystalline and molecular structures of such compounds, providing insights into their conformation and structural characteristics (Silaichev et al., 2012).

Chemical Reactions and Properties

Spiro compounds like 1-oxa-3,7-diazaspiro[4.4]nonan-2-ones are involved in various chemical reactions, including cycloadditions and reactions with enamines, leading to the formation of complex heterocyclic structures. These reactions are critical for exploring the chemical properties and potential applications of these compounds in medicinal chemistry (Chiaroni et al., 2000).

Scientific Research Applications

Synthesis and Antihypertensive Activity

Compounds within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family have been synthesized and screened for their antihypertensive properties. For example, derivatives substituted at the 8 position demonstrated varying degrees of activity as antihypertensive agents. These studies highlight the potential of spirocyclic compounds in developing new treatments for hypertension, underscoring the importance of structural modification to optimize therapeutic effects (Caroon et al., 1981).

Structural and Molecular Studies

The structural characteristics of spirocyclic compounds have been extensively studied, revealing insights into their chemical behavior and potential applications. For instance, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization offers a pathway to generate compounds with complex spirocyclic structures, which are integral to exploring their functional applications in medicinal chemistry and materials science (Martin‐Lopez & Bermejo, 1998).

Spirolactams as Conformationally Restricted Pseudopeptides

Spirolactams, akin to the structure , serve as conformationally restricted pseudopeptides. These compounds are utilized in peptide synthesis to mimic specific dipeptide sequences, offering potential applications in drug design by influencing protein-protein interactions. The synthesis and conformational analysis of such spirocyclic compounds pave the way for novel therapeutic agents, highlighting their versatility and potential in medicinal chemistry (Fernandez et al., 2002).

properties

IUPAC Name

7-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-18(2,23)9-8-15-4-6-16(7-5-15)12-21-11-10-19(14-21)13-20(3)17(22)24-19/h4-7,23H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWAYYDJAXJTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)CN2CCC3(C2)CN(C(=O)O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[4-(3-Hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.